2-bromo-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Overview
Description
2-bromo-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a bromo group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions The triazole ring is then synthesized and attached to the benzamide core via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromo group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
2-bromo-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural features, which could interact with biological targets.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-bromo-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2-bromo-: A simpler analog with a bromo group on the benzamide core.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar structure but lacks the triazole ring and other substituents.
Ethyl 2-(4-bromophenyl)acetate: Contains a bromo group and an ethyl ester but differs in the core structure.
Uniqueness
2-bromo-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its potential versatility and range of applications in various scientific fields.
Properties
IUPAC Name |
2-bromo-N-[[4-ethyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN5O2S/c1-2-27-17(11-23-19(29)15-5-3-4-6-16(15)21)25-26-20(27)30-12-18(28)24-14-9-7-13(22)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,29)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRMLWIQEJFWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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